N-Formyl-L-methionyl-L-serine
CAS No.: 31528-56-0
Cat. No.: VC19650495
Molecular Formula: C9H16N2O5S
Molecular Weight: 264.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31528-56-0 |
|---|---|
| Molecular Formula | C9H16N2O5S |
| Molecular Weight | 264.30 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C9H16N2O5S/c1-17-3-2-6(10-5-13)8(14)11-7(4-12)9(15)16/h5-7,12H,2-4H2,1H3,(H,10,13)(H,11,14)(H,15,16)/t6-,7-/m0/s1 |
| Standard InChI Key | VWHPPKRHOBGYBS-BQBZGAKWSA-N |
| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC=O |
| Canonical SMILES | CSCCC(C(=O)NC(CO)C(=O)O)NC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
N-Formyl-L-methionyl-L-serine is a chiral molecule with three stereocenters derived from L-methionine and L-serine residues. Its IUPAC name is , reflecting the (S)-configuration at all chiral centers . The SMILES notation encodes its connectivity and stereochemistry, while the InChIKey provides a unique identifier for chemical databases .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 264.30 g/mol | |
| XLogP3 | -1.1 | |
| Hydrogen Bond Donors | 4 | |
| Rotatable Bonds | 8 | |
| Topological Polar Surface Area | 141 Ų |
Structural Motifs and Stability
The formyl group () at the N-terminus distinguishes this peptide from non-formylated analogs. This modification enhances its receptor-binding affinity, particularly for formyl peptide receptors (FPRs) on immune cells . The methionine residue contributes a thioether side chain (), which participates in hydrophobic interactions, while the serine hydroxyl group () enables hydrogen bonding. Thermal gravimetric analysis (TGA) data for related amino acids suggest decomposition temperatures near 500 K, though specific stability studies for this compound are lacking .
Biological Roles and Mechanisms
Immune Signaling via Formyl Peptide Receptors
N-Formyl-L-methionyl-L-serine acts as a ligand for FPR1 and FPR2, G-protein-coupled receptors expressed on neutrophils and macrophages . Binding triggers:
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Chemotaxis: Recruitment of immune cells to infection sites.
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Reactive Oxygen Species (ROS) Production: Enhanced microbial killing.
In septic shock, excessive FPR activation by formylated peptides like this compound contributes to a hyperinflammatory state, exacerbating organ dysfunction .
Mitochondrial Dysfunction Biomarker
Mitochondria-derived formyl peptides, including N-formyl-L-methionyl-L-serine, are released during cellular stress. Plasma levels rise significantly in septic shock patients compared to controls (), with non-survivors showing higher concentrations than survivors . This correlates with impaired mitochondrial protein translation and ATP synthesis, making it a potential diagnostic marker.
Table 2: Clinical Significance in Sepsis
| Parameter | Septic Shock vs. Controls | P-value |
|---|---|---|
| Plasma f-Met Levels | 2.5-fold increase | <0.01 |
| Correlation with SOFA Score | 0.07 | |
| 28-Day Mortality | AUC = 0.78 (vs. lactate 0.65) | <0.01 |
Data adapted from metabolomic studies .
Comparative Analysis with Related Peptides
N-Formyl-Met-Ala-Ser-OH
This tripeptide (PubChem CID: 74082737) shares the formyl-methionine motif but includes an alanine residue. Its molecular weight (335.38 g/mol) and extended structure () may alter receptor binding kinetics compared to the dipeptide N-formyl-L-methionyl-L-serine .
Endogenous vs. Bacterial Origins
While bacterial formylated peptides are canonical PAMPs, mitochondrial-derived peptides like N-formyl-L-methionyl-L-serine function as damage-associated molecular patterns (DAMPs). Both activate FPRs but differ in trafficking pathways: bacterial peptides enter via phagocytosis, whereas mitochondrial peptides are released extracellularly during cell death .
Analytical Detection Methods
Metabolomic Profiling
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) enables quantification in plasma. Key parameters:
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Ionization Mode: Positive electrospray (+ESI)
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Mass Accuracy: <5 ppm
Immunoassays
Commercial ELISA kits for formyl peptides remain experimental. Cross-reactivity with structurally similar peptides (e.g., N-formyl-Met-Leu-Phe) limits specificity, necessitating MS-based validation .
Therapeutic Implications and Future Directions
Antagonism of FPR Signaling
Small-molecule FPR inhibitors (e.g., cyclosporin H) reduce neutrophilic inflammation in preclinical sepsis models. Targeting N-formyl-L-methionyl-L-serine-FPR interactions could mitigate organ damage without compromising bacterial clearance .
Biomarker-Guided Resuscitation
Incorporating formyl peptide levels into sepsis protocols may improve risk stratification. A proposed algorithm:
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